molecular formula C5H3BrINO B1280731 5-Bromo-3-iodopyridin-2(1H)-one CAS No. 381233-75-6

5-Bromo-3-iodopyridin-2(1H)-one

Cat. No. B1280731
M. Wt: 299.89 g/mol
InChI Key: WAUPPDAXWKLNNU-UHFFFAOYSA-N
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Description

“5-Bromo-3-iodopyridin-2(1H)-one” is a chemical compound with the empirical formula C5H3BrINO . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-iodopyridin-2(1H)-one” is represented by the SMILES string Oc1cc(Br)cnc1I . This indicates that the molecule contains a pyridinone ring with bromine and iodine substituents.

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

5-Bromo-3-iodopyridin-2(1H)-one serves as a valuable building block in medicinal chemistry research. It has been utilized in the synthesis of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are key in generating pentasubstituted pyridines with functionalities for further chemical manipulations (Wu et al., 2022).

Crystal Structure and Hydrogen Bonding

The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide leads to 5-Bromo-3-iodopyridin-2(1H)-one with interesting crystal structure features, including weak intermolecular N—H⋯N hydrogen bonds, which are crucial in understanding molecular interactions in crystallography (Bunker et al., 2008).

Preparation of Functionalized Pyridines

This compound has been essential in the preparation of functionalized pyridine derivatives. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine has led to a range of functionalized pyridines, which are significant in developing pharmaceuticals like anticancer agents (Song et al., 2004).

Coupling Reactions in Organic Synthesis

5-Bromo-3-iodopyridin-2(1H)-one is used in the preparation of organozinc reagents, which are further applied in various coupling reactions to produce cross-coupling products. This has significant implications in the field of organic synthesis, enabling the creation of complex molecules (Rieke & Kim, 2011).

DNA Replication Detection

It plays a role in biological research, particularly in the detection of DNA replication. Monoclonal antibodies specific for derivatives of 5-Bromo-3-iodopyridin-2(1H)-one, like bromodeoxyuridine, have been used to detect DNA synthesis in cultured cells, which is pivotal in genetic and cellular research (Gratzner, 1982).

Synthesis of Novel Compounds

This compound has been utilized in the synthesis of novel compounds like symmetrical pyridyl monoselenides, which are characterized by various spectroscopic techniques. This highlights its role in developing new materials and chemical entities (Bhasin et al., 2010).

Safety And Hazards

“5-Bromo-3-iodopyridin-2(1H)-one” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information provided by Sigma-Aldrich includes the GHS07 pictogram and the signal word "Danger" .

properties

IUPAC Name

5-bromo-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUPPDAXWKLNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476059
Record name 5-Bromo-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodopyridin-2(1H)-one

CAS RN

381233-75-6
Record name 5-Bromo-3-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodopyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-bromopyridine (CAS No. 1072-97-5) (300 g) was dissolved in a mixed solvent consisting of 1000 ml of acetic acid and 200 ml of water, 30 ml of concentrated sulfuric acid were gradually dropped thereinto under stirring. Then, 79.1 g of periodic acid hydrate and 176 g of iodine were added thereto, followed by stirring at 80° C. for 4 hours. To the reaction mixture were added periodic acid hydrate (40 g) and iodine (22 g), followed by further stirring at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was poured onto ice (3000 ml) and neutralized to pH 7.0 with 5N aqueous sodium hydroxide. The resulting crystals were collected by filtration, dissolved in a mixed solvent of ethyl acetate/diethyl ether, successively washed with aqueous sodium thiosulfate, water, 1N aqueous sodium hydroxide and brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated, to give 392 g of 2-amino-5-bromo-3-iodopyridine (yield: 76%). 2-Amino-5-bromo-3-iodopyridine (100 g) was gradually added to 300 ml of concentrated sulfuric acid under ice-cooling. After the reaction mixture was stirred at room temperature for 2 hours, it was ice-cooled again. 35 g of sodium nitrite were gradually added thereto, followed by stirring at room temperature for 3 days and nights. The reaction solution was poured onto ice (3000 ml) and neutralized to pH 4.0 with sodium hydroxide. The resulting crystals were collected by filtration, washed with water and warm air-dried at 60° C. for one day and night, to give 102 g (quantitative) of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.